4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is characterized by the presence of sulfur and nitrogen atoms within its ring structure, which contributes to its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is indexed under the Chemical Abstracts Service number 1934447-88-7 and has a molecular formula of CHNS with a molecular weight of 195.33 g/mol .
This compound belongs to the class of thienopyridines, which are known for their biological activity and utility in drug development. The specific structure of 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine makes it an interesting target for research due to its potential as a scaffold for bioactive molecules.
The synthesis of 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be achieved through various methods:
Technical details regarding specific reaction conditions or yields may vary based on the exact methodology employed.
The molecular structure of 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can be represented as follows:
Property | Data |
---|---|
Molecular Formula | CHNS |
Molecular Weight | 195.33 g/mol |
IUPAC Name | 4-(butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
InChI | InChI=1S/C11H17NS/c1-4-9(2)12(3)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,4-5,7H2,1-3H3 |
Canonical SMILES | CCC(C)C1(C2=C(CCN1)SC=C2)C |
This structure highlights the thienopyridine core with a butan-2-yl substituent at one of the nitrogen positions.
4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can participate in several chemical reactions:
These reactions expand the utility of this compound in synthetic organic chemistry and drug development.
The mechanism of action for 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific biological targets:
Data supporting these interactions can be derived from biological assays that measure enzyme activity or receptor binding affinities.
While specific density and boiling point data are not available for this compound at present , its solid state is inferred based on its molecular structure.
The chemical properties include:
Property | Data |
---|---|
Melting Point | Not available |
Flash Point | Not available |
Solubility | Solubility data not specified |
These properties are critical for understanding how the compound behaves under different conditions and its stability during storage and handling.
The applications of 4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine span several scientific fields:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0